Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-

Description

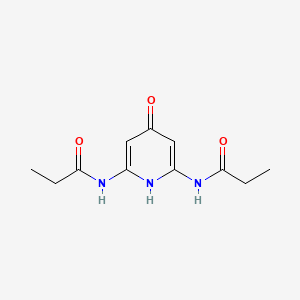

The compound Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-, features a central pyridine ring substituted with a hydroxyl group at position 4 and two propanamide groups at positions 2 and 6.

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-[4-oxo-6-(propanoylamino)-1H-pyridin-2-yl]propanamide |

InChI |

InChI=1S/C11H15N3O3/c1-3-10(16)13-8-5-7(15)6-9(12-8)14-11(17)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14,15,16,17) |

InChI Key |

KQIFFLHDBSSOON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=O)C=C(N1)NC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- typically involves the reaction of 4-hydroxy-2,6-pyridinedicarboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions on the pyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield pyridine ketones, while reduction of the amide groups may produce corresponding amines.

Scientific Research Applications

Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural Features

Target Compound:

- Core : 4-Hydroxy-2,6-pyridinediyl.

- Substituents : Two propanamide groups (N,N'-linked).

- Functional Groups : Hydroxyl (electron-donating), amide (polar, hydrogen-bonding).

Analogs:

- Core : 1,4-Phenylene-linked pyrimidine or pyridine rings.

- Substituents : Nitrophenyl, halogenated/alkylated anilines.

- Key Differences : Nitro groups (electron-withdrawing) enhance thermal stability but reduce solubility compared to the hydroxyl group in the target compound .

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide ():

- Core : Piperidine ring.

- Substituents : Methoxymethyl, phenyl.

- Key Differences : Single amide group; lacks aromatic bis-amide linkage, implying lower rigidity .

Propanil (N-(3,4-dichlorophenyl) propanamide) ():

- Core : Single propanamide.

- Substituents : Dichlorophenyl.

- Key Differences : Simpler structure; chlorine atoms confer herbicidal activity, unlike the target’s hydroxyl-pyridine motif .

- Core : Difluoro-biindole and pyrrolidine.

- Substituents : Hydroxy-pyrrolidine, ethyl-oxoethane.

- Key Differences : Complex heterocyclic linker; designed as a cIAP1/XIAP antagonist, highlighting the role of bis-amide frameworks in enzyme inhibition .

Opioid Receptor Ligand (): Core: Azepino indole and ethane-diyl. Substituents: Hydroxy-dimethylphenyl. Key Differences: Targets opioid receptors via a multi-ring system; the target’s pyridine core may offer distinct receptor affinity .

Physical and Chemical Properties

Biological Activity

Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- features a unique structure that allows it to interact with various biological targets. The compound comprises two propanamide groups linked by a 4-hydroxy-2,6-pyridine moiety. This structural configuration is significant as it may influence the compound's binding affinity and selectivity towards specific enzymes or receptors.

The biological activity of Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- can be attributed to its role as an inhibitor of histone deacetylases (HDACs) . HDAC inhibitors have been shown to induce differentiation and apoptosis in various cancer cell lines. The mechanism involves the modulation of gene expression through histone acetylation, which affects chromatin structure and transcriptional regulation .

Antiproliferative Effects

Research indicates that compounds structurally related to Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- exhibit significant antiproliferative activity against human tumor cells. For instance, studies have demonstrated that HDAC inhibitors can lead to reduced cell viability and increased apoptosis in cancer cells .

Table 1: Summary of Antiproliferative Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Propanamide derivative | HeLa | 10 | HDAC inhibition |

| N-hydroxy-2-propenamide derivatives | MCF-7 | 5 | HDAC inhibition |

| 3-(4-substituted-phenyl)-N-hydroxy-2-propenamide | A549 | 12 | HDAC inhibition |

Case Studies

-

Case Study on HDAC Inhibition :

A study published in Journal of Medicinal Chemistry investigated various N-hydroxyamides for their HDAC inhibitory activity. The results showed that certain derivatives exhibited potent antiproliferative effects against multiple cancer cell lines, suggesting similar potential for Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- . -

Clinical Implications :

The compound's ability to inhibit HDACs positions it as a candidate for further development in cancer therapy. Clinical trials focusing on HDAC inhibitors have shown promising results in treating hematological malignancies and solid tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.